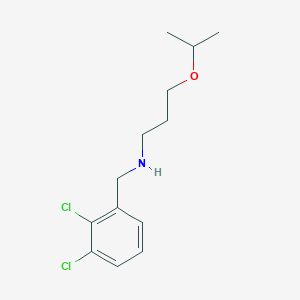

(2,3-Dichloro-benzyl)-(3-isopropoxy-propyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,3-Dichloro-benzyl)-(3-isopropoxy-propyl)-amine, commonly referred to as DIPA, is a synthetic amine with a wide range of applications in scientific research. It is a key component in the synthesis of a variety of compounds and has been used in a variety of biological experiments. DIPA is an important tool for scientists due to its unique properties, including its ability to form stable complexes with a variety of molecules, its low toxicity, and its low cost.

Applications De Recherche Scientifique

Synthesis and Photophysical Characterization

Researchers have synthesized a new series of benzo[a]phenoxazinium chlorides with mono and disubstituted amines, including structures related to "(2,3-Dichloro-benzyl)-(3-isopropoxy-propyl)-amine". These compounds have been characterized for their photophysical properties in different media, demonstrating high resistance to photobleaching in model biological membranes and moderate photobleaching in proteins, suggesting potential applications in biological imaging and photostability studies (Raju et al., 2016).

Material Science and Polymer Stabilization

Amine derivatives have been synthesized and tested as thermostabilizers for polypropylene, highlighting the potential of these compounds in enhancing the thermal stability of polymers. This research opens avenues for the development of more efficient and durable polymeric materials for various industrial applications (Aghamali̇yev et al., 2018).

Organic Synthesis and Functionalization Techniques

Significant advancements have been made in the field of organic synthesis, utilizing amine derivatives for the selective functionalization of arenes. This includes methods for direct, auxiliary-assisted alkoxylation and phenoxylation of C-H bonds, offering new strategies for constructing complex organic molecules with high precision and efficiency (Roane & Daugulis, 2013).

Corrosion Inhibition

Amine derivatives have demonstrated effective corrosion inhibition on mild steel in HCl medium. This application is critical in industrial settings where corrosion resistance is essential for the longevity and reliability of metal structures and components (Boughoues et al., 2020).

Advanced Organic Transformations

Innovative synthetic methods have been developed for the amination of cyclic allylic ethers, offering a novel approach to accessing biologically active compounds. This method highlights the versatility of amine derivatives in facilitating complex transformations critical for the development of new drugs and bioactive molecules (Lee et al., 2011).

Propriétés

IUPAC Name |

N-[(2,3-dichlorophenyl)methyl]-3-propan-2-yloxypropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19Cl2NO/c1-10(2)17-8-4-7-16-9-11-5-3-6-12(14)13(11)15/h3,5-6,10,16H,4,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGKGAHFAZYCOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNCC1=C(C(=CC=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dichloro-benzyl)-(3-isopropoxy-propyl)-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitro-2-[(4-phenoxyphenyl)amino]benzonitrile](/img/structure/B2959891.png)

![1-(4-Bromophenyl)sulfonyl-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2959894.png)

![3-[(3-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2959900.png)

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylurea](/img/structure/B2959904.png)

![(4R,5S)-4-(Aminomethyl)-5-[1-(4-fluorophenyl)pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B2959906.png)

![4-((5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2959907.png)

![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2959912.png)